Lipophilic Profile vs. Clinical Triazole Carboxamide (Rufinamide)
This compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 3.2) compared to the clinically approved anticonvulsant Rufinamide (XLogP3 = 0.7), indicating distinct membrane permeability and tissue distribution profiles [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Rufinamide (XLogP3 = 0.7) |
| Quantified Difference | 4.6-fold increase |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration or tissue uptake, making this compound a potentially valuable probe for central nervous system or intracellular target engagement studies.
- [1] PubChem. 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. Accessed via PubChem CID 49814850. View Source
